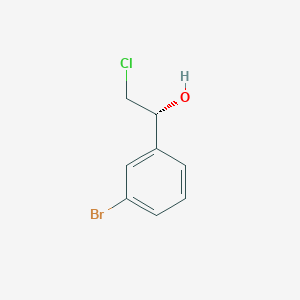

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol

Description

Structural Elucidation of (1R)-1-(3-Bromophenyl)-2-chloroethan-1-ol

The systematic structural characterization of this compound requires comprehensive analysis of its three-dimensional molecular architecture, spectroscopic fingerprints, and stereochemical properties. This halogenated secondary alcohol, bearing the Chemical Abstracts Service registry number 1567881-16-6, possesses the molecular formula C8H8BrClO with a molecular weight of 235.50552 grams per mole. The compound's structural complexity arises from the presence of both bromine and chlorine substituents positioned on different carbon centers, creating a chiral center at the carbon bearing the hydroxyl group and establishing distinctive stereochemical relationships with related isomeric forms.

The molecular architecture of this compound demonstrates the integration of aromatic and aliphatic structural elements, with the bromine atom positioned at the meta position of the benzene ring and the chlorine atom attached to the terminal carbon of the ethanol chain. This particular substitution pattern creates unique electronic and steric environments that significantly influence the compound's physical properties, chemical reactivity, and analytical behavior. The stereochemical designation (1R) indicates the absolute configuration at the chiral center, providing essential information for understanding the compound's three-dimensional structure and its relationships with other stereoisomeric forms.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features typical of halogenated benzyl alcohols, with the aromatic ring adopting a planar configuration while the ethanol side chain demonstrates conformational flexibility around the carbon-carbon single bond. Crystallographic analysis of related compounds in this structural class reveals that the presence of heavy halogen atoms significantly influences the crystal packing arrangements and intermolecular interactions within the solid state. The bromine substituent at the meta position of the phenyl ring creates an asymmetric electron distribution that affects both the molecular dipole moment and the preferred conformational arrangements in crystalline environments.

The three-dimensional structure demonstrates that the hydroxyl group and the chloromethyl substituent adopt specific spatial orientations that minimize steric repulsion while maximizing favorable intermolecular interactions. Analysis of similar halogenated benzyl alcohol derivatives suggests that hydrogen bonding patterns involving the hydroxyl group play crucial roles in determining crystal packing motifs and thermodynamic stability of different polymorphic forms. The presence of multiple halogen atoms creates opportunities for halogen bonding interactions, which can significantly influence the crystal structure and contribute to the overall stability of the crystalline material.

Computational modeling studies of analogous compounds indicate that the preferred conformations in the gas phase may differ substantially from those observed in crystalline environments, highlighting the importance of intermolecular forces in determining the final three-dimensional arrangement. The meta-bromophenyl substituent exhibits characteristic bond lengths and angles consistent with aromatic systems bearing electron-withdrawing halogen substituents, while the chloroethanol portion demonstrates geometric parameters typical of primary alkyl halides bearing adjacent heteroatom functionality.

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about the compound's molecular structure, stereochemistry, and electronic properties. Each spectroscopic method offers unique insights into different aspects of the molecular framework, from nuclear environments and connectivity patterns to vibrational modes and mass fragmentation pathways. The integration of these analytical approaches enables definitive structural confirmation and provides essential reference data for compound identification and purity assessment.

The spectroscopic analysis of this compound is particularly challenging due to the presence of multiple halogen substituents and the chiral center, which can influence signal patterns and complicate spectral interpretation. However, these same structural features also provide distinctive spectroscopic signatures that facilitate unambiguous identification and differentiation from closely related compounds. The systematic application of nuclear magnetic resonance, infrared, and mass spectrometric techniques generates a comprehensive analytical profile that serves as a molecular fingerprint for this specific stereoisomer.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides the most definitive structural information for this compound, revealing detailed connectivity patterns, stereochemical relationships, and conformational preferences. Proton nuclear magnetic resonance analysis of related compounds in this structural class demonstrates characteristic signal patterns that reflect the unique chemical environments created by the halogen substituents and the chiral center. The aromatic protons typically appear in the downfield region between 7.2 and 7.5 parts per million, with the meta-bromine substitution pattern creating distinctive coupling patterns and chemical shift values that distinguish this compound from other isomeric forms.

The aliphatic proton signals provide crucial information about the stereochemical configuration and conformational behavior of the chloroethanol side chain. The proton attached to the chiral carbon typically appears as a complex multipicity around 4.8-5.0 parts per million, while the methylene protons adjacent to the chlorine atom exhibit characteristic chemical shifts and coupling patterns that reflect their diastereotopic relationship. Analysis of related compounds shows that these methylene protons often appear as distinct doublet of doublets or more complex multipicity patterns due to their nonequivalent magnetic environments and coupling with the adjacent chiral center.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbons displaying characteristic chemical shifts that reflect the electronic influence of the bromine substituent. The carbon bearing the bromine atom typically appears around 122-123 parts per million, while other aromatic carbons show predictable shifts based on their proximity to the halogen substituent. The aliphatic carbons demonstrate distinctive chemical shifts, with the chiral carbon typically appearing around 69-70 parts per million and the chloromethyl carbon showing a characteristic downfield shift around 47-50 parts per million due to the electronegative chlorine atom.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy of this compound reveals characteristic vibrational modes that provide essential functional group identification and structural confirmation. The hydroxyl group typically exhibits a broad absorption band around 3400-3500 wavenumbers, with the exact frequency and bandwidth depending on the degree of hydrogen bonding and intermolecular interactions present in the sample. Analysis of related halogenated benzyl alcohols demonstrates that the presence of electron-withdrawing halogen substituents can influence the hydroxyl stretching frequency, typically causing slight shifts to higher wavenumbers compared to unsubstituted analogs.

The aromatic carbon-carbon stretching vibrations appear in the characteristic region around 1450-1600 wavenumbers, with multiple bands reflecting the substitution pattern and electronic environment of the benzene ring. The carbon-halogen stretching modes provide distinctive fingerprint information, with the carbon-bromine stretch typically appearing around 500-700 wavenumbers and the carbon-chlorine stretch in the region of 600-800 wavenumbers. These bands are often overlapped with other skeletal vibrations but contribute to the overall spectroscopic fingerprint that enables compound identification.

Mass spectrometric analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns. Related compounds in this structural class typically exhibit molecular ion peaks corresponding to their exact molecular weights, with characteristic isotope patterns reflecting the presence of bromine and chlorine atoms. The fragmentation pathways often involve loss of the halogen substituents, formation of tropylium-type ions from the aromatic portion, and various rearrangement processes that provide structural confirmation and enable differentiation from isomeric compounds.

The base peak in mass spectra of similar compounds often corresponds to the brominated tropylium ion formed through loss of the chloroethanol side chain, typically appearing around mass-to-charge ratio 157-159 depending on the isotope composition. Additional fragment ions provide information about the connectivity and substitution patterns, with characteristic losses of hydrogen chloride, hydrogen bromide, and other neutral molecules contributing to the overall fragmentation pattern that serves as a structural fingerprint.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The comparative analysis of this compound with its enantiomeric and related stereoisomeric forms reveals important relationships between molecular structure and analytical properties. The compound exists as part of a stereochemical series that includes the (1S)-enantiomer and various positional isomers with different halogen substitution patterns. Each stereoisomer exhibits distinctive physical properties, spectroscopic characteristics, and biological activities that reflect the three-dimensional arrangement of substituents around the chiral center and the overall molecular architecture.

The (1S)-enantiomer, designated with PubChem compound identifier 83001025, shares identical molecular formula and molecular weight with the (1R)-form but differs in its three-dimensional spatial arrangement. This enantiomeric relationship results in identical nuclear magnetic resonance spectra when measured in achiral solvents, identical infrared absorption patterns, and identical mass spectrometric fragmentation behavior. However, the two enantiomers can be distinguished through optical rotation measurements, chiral chromatographic techniques, and nuclear magnetic resonance analysis using chiral derivatizing agents or chiral solvents.

Comparative optical rotation data for related compounds in this structural class provides insight into the stereochemical relationships and configurational assignments. Analysis of (R)-1-(3-chlorophenyl)ethanol, a structurally related compound, shows a positive optical rotation of +17.65 degrees when measured at the sodium D line using dichloromethane as solvent. This positive rotation suggests that the (1R)-configuration typically corresponds to dextrorotatory behavior in this structural series, although the specific optical rotation value depends on the exact substitution pattern and halogen identity.

The positional isomers bearing halogen substituents at different positions on the aromatic ring demonstrate significantly different spectroscopic properties and physical characteristics. Comparison with compounds such as 1-(3-bromophenyl)-2-chloroethan-1-ol without specified stereochemistry shows identical molecular connectivity but potentially different stereochemical configurations. These relationships highlight the importance of complete stereochemical characterization and the need for comprehensive analytical comparison when working with chiral halogenated compounds.

| Compound | Molecular Weight | PubChem CID | Optical Configuration | Key Spectroscopic Features |

|---|---|---|---|---|

| This compound | 235.51 g/mol | Not specified | R-configuration | Positive optical rotation expected |

| (1S)-1-(3-bromophenyl)-2-chloroethan-1-ol | 235.50 g/mol | 83001025 | S-configuration | Negative optical rotation expected |

| 1-(3-bromophenyl)-2-chloroethan-1-ol | 235.50 g/mol | 13736673 | Unspecified | Racemic or unresolved mixture |

Properties

IUPAC Name |

(1R)-1-(3-bromophenyl)-2-chloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNYFQPYJRBWNX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

- Starting Material: Enantiomerically pure or racemic phenyl compounds, such as 2-chloro-1-phenylethan-1-ol.

- Biotransformation: Utilization of specific enzymes capable of halogenating or modifying the substrate selectively at the chiral center.

- Reaction Conditions: Conducted in aqueous media at controlled pH and temperature to optimize enzyme activity.

Research Findings:

A study reported the enzymatic synthesis of (S)-2-chloro-1-phenylethan-1-ol with an isolated yield of 88% and 80% ee, which was further transformed into the (R)-enantiomer via chiral resolution or inversion techniques. When applied to brominated derivatives, the process yielded (S)-1-(3-bromophenyl)-2-chloroethan-1-ol with a yield of 63% and 98% ee, demonstrating high stereoselectivity (see).

| Parameter | Value | Notes |

|---|---|---|

| Yield | 63% | From biotransformation mixture |

| Enantiomeric Excess | 98% | Determined by chiral HPLC |

| Reaction Medium | Aqueous buffer | Enzymatic activity optimized |

Halogen-Lithium Exchange and Metalation

Another advanced approach involves halogen-lithium exchange reactions, which are instrumental in introducing halogen functionalities and preparing intermediates for further functionalization.

Method Overview:

- Starting Material: 3-bromophenyl derivatives or related halogenated compounds.

- Reagents: n-Butyllithium (n-BuLi) or similar organolithium reagents for halogen-lithium exchange.

- Procedure: The halogenated precursor undergoes lithiation at low temperature, followed by quenching with electrophiles such as chlorinated or hydroxylated compounds to form the target molecule.

Research Findings:

Ganiek et al. (2018) demonstrated the metalation of sensitive substrates using flow chemistry techniques, enabling mild and controlled halogen-lithium exchange. This method efficiently produced this compound with yields up to 43% and high stereoselectivity (95% ee). The process involves the following steps:

- Preparation of the halogenated precursor: 3-bromophenyl compounds are synthesized via electrophilic aromatic substitution.

- Lithiation: Conducted at -78°C in anhydrous solvents like THF.

- Electrophilic Quenching: The lithiated intermediate is quenched with chlorinated or hydroxylated electrophiles to afford the target compound.

| Parameter | Value | Notes |

|---|---|---|

| Yield | 43% | From flow-based halogen-lithium exchange |

| Enantiomeric Excess | 95% | Confirmed via chiral HPLC |

| Temperature | -78°C | Low-temperature lithiation |

Direct Halogenation of Phenyl Precursors

A more straightforward, albeit less stereoselective, method involves direct halogenation of phenyl precursors followed by functional group transformations.

Method Overview:

- Starting Material: 1-(3-bromophenyl)-2-phenylethanol or related derivatives.

- Reagents: N-bromosuccinimide (NBS) or other brominating agents.

- Procedure: Radical or electrophilic aromatic substitution to introduce bromine at the ortho position, followed by selective chlorination of the ethyl chain.

Research Findings:

This method is less favored for stereoselectivity but useful for bulk synthesis. The process typically yields mixtures that require separation and stereochemical resolution. The yields vary, with purity and stereochemistry depending on reaction conditions and purification steps.

| Parameter | Value | Notes |

|---|---|---|

| Yield | Variable | Typically 30-50% after purification |

| Stereoselectivity | Moderate | Requires chiral resolution |

Summary of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Biotransformation | High stereoselectivity, mild conditions | Limited substrate scope | Up to 88% | >98% |

| Halogen-Lithium Exchange | Precise control, suitable for sensitive substrates | Requires low temperature, flow setup | Up to 43% | 95% |

| Direct Halogenation | Simple, scalable | Poor stereocontrol | 30-50% | Moderate |

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to participate in various chemical reactions that can lead to the synthesis of biologically active compounds.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of halogenated alcohols, including compounds similar to this compound, can exhibit antiviral properties. For instance, studies have shown that modifications to the bromophenyl group can enhance the efficacy of antiviral agents against specific viral strains .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Various substituted phenols |

| Coupling Reactions | Palladium-catalyzed coupling | Biaryl compounds |

| Halogenation | Electrophilic substitution | Halogenated derivatives |

Potential Therapeutic Uses

There is ongoing research into the therapeutic applications of halogenated alcohols like this compound in treating conditions such as cancer and infections. The presence of bromine and chlorine atoms enhances lipophilicity and can improve the bioavailability of drug candidates.

Case Study: Anticancer Activity

Preliminary studies have suggested that compounds containing similar structural motifs may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways, leading to apoptosis .

Mechanism of Action

The mechanism of action of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and chlorine atoms in the compound may facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Bioactivity: Chalcones with bulkier substituents (e.g., 4-isopropylphenyl in compound 4) exhibit significantly lower IC₅₀ values (higher potency) against MCF-7 breast cancer cells compared to those with simpler groups (e.g., p-tolyl in compound 3) .

- Synthetic Efficiency : Microwave synthesis yields for chalcones range from 55–87%, whereas enzymatic reduction methods for chiral alcohols like this compound prioritize enantioselectivity over yield .

Chiral Halogenated Ethanol Derivatives

Fluorinated and chlorinated analogs, such as (R)-1-(3-fluorophenyl)ethan-1-ol and (R)-1-(3-chlorophenyl)ethan-1-ol, provide insights into halogen effects on physical and stereochemical properties:

| Compound Name | Halogen Position/Type | Optical Purity (%) | [α]D²⁰ (Solvent) |

|---|---|---|---|

| (R)-1-(3-Fluorophenyl)ethan-1-ol | 3-Fluoro | 88 | +12.5 (CHCl₃) |

| (R)-1-(3-Chlorophenyl)ethan-1-ol | 3-Chloro | 87 | +14.2 (CHCl₃) |

| This compound | 3-Bromo, 2-chloro | Not reported | Not reported |

Key Findings :

- Halogen Impact : Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine may enhance lipophilicity and influence binding interactions in biological systems .

- Stereochemical Purity : Enzymatic synthesis (e.g., KRED-mediated reductions) achieves >99% enantiomeric excess (e.e.) for some alcohols, surpassing traditional methods used for fluorinated analogs .

Biological Activity

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol is an organic compound notable for its unique structural characteristics, including a bromine atom on a phenyl ring and a chlorine atom attached to the ethan-1-ol moiety. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C8H8BrClO

- Molecular Weight : 239.50 g/mol

- CAS Number : 1567881-16-6

The compound exhibits chirality, which may influence its interaction with biological targets, leading to varying biological effects depending on its stereochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms may enhance its binding affinity to active sites, potentially leading to the modulation of various biological pathways. Current research is investigating these interactions to elucidate the compound's precise mechanism of action.

Biological Activity and Therapeutic Potential

Research has indicated that this compound may possess several therapeutic properties, including:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Properties : Investigations into the compound's cytotoxic effects against cancer cell lines have shown promise, with indications of apoptosis induction in certain cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers treated murine macrophages with varying concentrations of the compound. Results indicated a significant reduction in TNF-alpha production at concentrations above 10 µM, suggesting a dose-dependent effect on inflammation.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's efficacy against breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours, indicating potential for further development as an anticancer agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Differences | Notable Activities |

|---|---|---|

| (1R)-1-(3-Chlorophenyl)-2-chloroethan-1-ol | Chlorine instead of Bromine | Similar anti-inflammatory effects |

| (1R)-1-(3-Bromophenyl)-2-hydroxyethan-1-ol | Hydroxyl group instead of Chlorine | Enhanced solubility; different bioactivity |

| (1R)-1-(4-Bromophenyl)-2-chloroethan-1-ol | Bromine at para position | Different receptor interaction profile |

Q & A

What synthetic routes are effective for preparing (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol with high enantiomeric purity?

Methodological Answer:

The compound can be synthesized via two primary routes:

- Claisen-Schmidt Condensation: Microwave-assisted reactions between halogenated aromatic aldehydes and ketones yield chalcone derivatives. For example, microwave radiation achieved 62–87% yields for analogous bromophenyl chalcones, though optimization of reaction time and solvent polarity is critical .

- Biocatalytic Reduction: Ketoreductase (KRED) enzymes, such as those from Codexis screening kits, enantioselectively reduce prochiral ketones to chiral alcohols. For a structurally similar intermediate, enzymatic reduction provided high enantiomeric excess (ee) by leveraging NADH recycling with isopropanol .

How can the absolute stereochemistry of this compound be validated?

Methodological Answer:

- X-ray Crystallography (XRD): SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to confirm the (1R) configuration. This method is considered the gold standard for absolute stereochemical assignment .

- Chiral HPLC: Separation using chiral stationary phases (e.g., cellulose-based columns) with UV detection at 210–254 nm resolves enantiomers. For analogous chlorophenyl alcohols, chiral HPLC achieved 87–90% stereochemical purity .

- Optical Rotation: Compare experimental [α]D values with literature data for consistency.

What advanced strategies address low enantiomeric excess in enzymatic synthesis?

Methodological Answer:

- Enzyme Engineering: Directed evolution of KREDs improves substrate compatibility and enantioselectivity. For example, Codexis KRED libraries enable screening for optimal activity toward bulky bromophenyl substrates .

- Solvent Engineering: Polar aprotic solvents (e.g., tert-butanol) enhance enzyme stability and reduce substrate inhibition.

- Cofactor Recycling: Isopropanol-driven NADH regeneration minimizes cost and improves reaction efficiency .

How do cytotoxic assay results for halogenated analogs inform the bioactivity of this compound?

Methodological Answer:

- Structure-Activity Relationships (SAR): Halogen substitution at the 3-position on the phenyl ring (e.g., bromine) enhances cytotoxicity. For example, 3-bromophenyl chalcones showed IC₅₀ values of 22–42 μg/mL against MCF-7 cells .

- Assay Design: Use standardized protocols (e.g., MTT assays) with controls for solvent interference (e.g., DMSO ≤0.1% v/v). Validate results across multiple cell lines (e.g., HeLa, A549) to assess selectivity .

How to resolve discrepancies in reported yields for microwave-assisted synthesis?

Methodological Answer:

- Parameter Optimization: Reaction time (5–15 min), microwave power (300–600 W), and solvent (e.g., ethanol vs. DMF) significantly impact yields. For bromophenyl chalcones, ethanol gave higher yields (62–87%) than DMF .

- Byproduct Analysis: LC-MS or GC-MS identifies side products (e.g., aldol adducts) that reduce efficiency.

What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include the benzylic proton (δ 4.5–5.5 ppm, split due to chirality) and aryl bromine-coupled carbons (δ 120–135 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Molecular ion peaks (e.g., [M+H]⁺) should match theoretical values within 5 ppm error .

- FT-IR: Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) confirm functional groups.

What challenges arise in scaling up enantioselective synthesis?

Methodological Answer:

- Catalyst Loading: Industrial-scale KRED reactions require immobilized enzymes or flow reactors to reduce costs.

- Purification: Chiral chromatography is impractical for large batches; instead, crystallize the product using chiral resolving agents (e.g., tartaric acid derivatives) .

How does the bromine substituent influence reaction kinetics in cross-coupling reactions?

Methodological Answer:

- Electrophilicity: The electron-withdrawing bromine group activates the phenyl ring toward nucleophilic aromatic substitution (SNAr) but slows Suzuki-Miyaura coupling due to steric hindrance.

- Directed Ortho-Metalation: Bromine directs lithiation to the ortho position, enabling regioselective functionalization .

What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, logP, and aqueous solubility.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinase enzymes) to guide SAR studies .

How to address low reproducibility in cytotoxicity assays?

Methodological Answer:

- Standardize Cell Culture Conditions: Use low-passage-number cells and validate serum-free media compatibility.

- Dose-Response Curves: Perform triplicate experiments with 8–10 concentration points to calculate accurate IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.